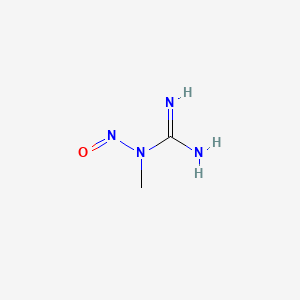

N-Methyl-N-nitrosoguanidine

Description

Historical Context of N-Methyl-N-nitrosoguanidine in Mutagenesis Studies

The discovery of MNNG's mutagenic properties in 1960 marked a significant milestone in the field of genetics and cancer research. nih.gov This compound quickly became a favored tool for inducing mutations in a wide range of organisms, from bacteria and fungi to plants and animal cells. nih.govinchem.org Early studies with MNNG were pivotal in establishing the direct link between chemical agents, DNA damage, and subsequent genetic mutations. Its widespread use in mutagenesis research has provided a deep understanding of how specific DNA adducts lead to characteristic mutational signatures. nih.govnih.govasm.org

This compound as a Prototypical Alkylating Agent in Research

MNNG is classified as an SN1 type alkylating agent, meaning it readily introduces methyl groups to various nucleophilic sites within the cell, with DNA being a primary target. nih.govnih.gov Its mechanism of action involves the methylation of DNA bases, particularly at the O6 position of guanine (B1146940) and the O4 position of thymine (B56734). wikipedia.org These specific DNA adducts, such as O6-methylguanine (O6-meG), are highly mutagenic because they can cause mispairing during DNA replication, leading predominantly to G:C to A:T transition mutations. nih.govasm.orgwikipedia.org This well-defined mechanism of action has established MNNG as a prototypical alkylating agent, allowing researchers to study the cellular responses to a specific and well-characterized form of DNA damage. nih.gov The study of MNNG-induced DNA damage has been crucial in elucidating the function of DNA repair pathways, such as the direct reversal of alkylation by O6-alkylguanine-DNA alkyltransferase (AGT) and the mismatch repair (MMR) system. nih.govaacrjournals.orgnih.gov

Overview of this compound's Role in Experimental Oncology

In the realm of experimental oncology, MNNG has been extensively used to induce tumors in various animal models, providing critical insights into the processes of carcinogenesis. inchem.orgnih.gov Its application has been particularly significant in the study of gastrointestinal cancers. frontiersin.orgnih.gov By administering MNNG to laboratory animals, researchers have been able to successfully induce the development of tumors, including adenocarcinomas in the stomach. inchem.orgfrontiersin.org These MNNG-induced cancer models have been instrumental for investigating the multi-step process of tumor development, from initial DNA damage to the formation of malignant neoplasms. kjcls.org Furthermore, these models have served as valuable platforms for studying the efficacy of potential cancer therapeutics and for identifying genetic and cellular factors that influence cancer susceptibility and progression. kjcls.orgucdavis.edu

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₂H₅N₅O₃ |

| Molar Mass | 147.10 g/mol |

| Appearance | Pale yellow crystalline solid |

| CAS Number | 70-25-7 |

Mutational Signature of this compound

| Mutation Type | Predominant Change | Context Preference |

| Base Substitution | G:C → A:T transitions nih.govasm.org | Guanine residues preceded by a purine (B94841) (5'-R-G) nih.gov |

Key DNA Adducts Formed by this compound

| Adduct | Significance |

| O⁶-methylguanine (O⁶-meG) | Highly mutagenic, leads to G:C→A:T transitions. asm.orgwikipedia.org |

| N⁷-methylguanine (N⁷-meG) | The most abundant adduct, though less directly mutagenic than O⁶-meG. tandfonline.com |

| O⁴-methylthymine (O⁴-meT) | Can also lead to mispairing during DNA replication. wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

68686-79-3 |

|---|---|

Molecular Formula |

C2H6N4O |

Molecular Weight |

102.10 g/mol |

IUPAC Name |

1-methyl-1-nitrosoguanidine |

InChI |

InChI=1S/C2H6N4O/c1-6(5-7)2(3)4/h1H3,(H3,3,4) |

InChI Key |

NUKQEEMKQGMUQH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=N)N)N=O |

Origin of Product |

United States |

Molecular Mechanisms of N Methyl N Nitrosoguanidine Interaction with Nucleic Acids

N-Methyl-N-nitrosoguanidine as an Alkylating Agent

MNNG functions as an SN1-type methylating agent. nih.govnih.gov In aqueous solutions, it decomposes to form a reactive methyldiazonium ion, which is a powerful electrophile that readily transfers a methyl group to electron-rich centers in DNA. nih.gov This reactivity makes MNNG a valuable tool in experimental research for inducing mutations and studying the intricate mechanisms of DNA repair and carcinogenesis. ontosight.ai

Transfer of Methyl Groups to DNA

The interaction of MNNG with DNA results in the methylation of various atoms within the purine (B94841) and pyrimidine (B1678525) bases. nih.govnih.gov The distribution and frequency of these methylation events are not random; certain positions are more susceptible to attack by the methyldiazonium ion. The electrostatic potential of different sites within the DNA molecule influences their reactivity, with the N7 position of guanine (B1146940) having the highest negative electrostatic potential in double-stranded DNA. nih.gov This is followed by the O6 of guanine and the N3 of adenine (B156593). nih.gov Consequently, these sites are major targets for methylation by MNNG.

Formation of Specific DNA Adducts

Exposure of DNA to MNNG leads to a variety of methylation products. nih.gov While numerous sites on the DNA bases can be alkylated, several specific adducts are formed more prominently and have significant biological consequences. nih.govresearchgate.net The relative proportions of these adducts can vary, but MNNG is known to produce a higher percentage of O-alkylated adducts compared to other alkylating agents like methyl methanesulfonate (B1217627) (MMS). nih.govnih.gov

| DNA Adduct | Percentage of Total Adducts (from MNNG) |

| N7-Methylguanine | ~67% |

| 3-Methyladenine (B1666300) | ~12% |

| O6-Methylguanine | ~7% |

| Other Adducts | <5% |

| This table presents the approximate distribution of major DNA adducts formed by MNNG in double-stranded DNA. The "Other Adducts" category includes N1-adenine, N7-adenine, N1-guanine, N3-guanine, N3-cytosine, O2-cytosine, N3-thymine, O2-thymine, and O4-methylthymine. Data compiled from multiple sources. nih.gov |

Although not the most abundant adduct, O6-methylguanine (O6-mG) is considered one of the most critical mutagenic and carcinogenic lesions induced by MNNG. biologists.com Its formation involves the methylation of the oxygen atom at the 6th position of the guanine base. aacrjournals.org This seemingly minor modification has profound biological implications because it alters the hydrogen-bonding properties of the guanine base. biologists.comaacrjournals.org During DNA replication, O6-mG can mispair with thymine (B56734) instead of cytosine. biologists.com If this mismatch is not repaired, it leads to a G:C to A:T transition mutation in the subsequent round of replication. pnas.org The persistence of O6-mG adducts is strongly correlated with the mutagenic and carcinogenic potential of MNNG. biologists.compnas.org The cellular repair of this lesion is primarily carried out by the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly transfers the methyl group from the guanine to one of its own cysteine residues in a suicide reaction. nih.gov

The most prevalent DNA adduct formed by MNNG is N7-methylguanine (N7-MeG), accounting for approximately 67% of the total methylation in double-stranded DNA. nih.gov This adduct arises from the methylation of the nitrogen atom at the 7th position of the guanine ring. nih.gov Unlike O6-mG, N7-MeG does not typically block DNA replication or cause miscoding. nih.gov However, the methylation at the N7 position destabilizes the N-glycosidic bond that links the guanine base to the deoxyribose sugar. nih.gov This destabilization increases the likelihood of spontaneous depurination, leading to the formation of an apurinic (AP) site, which can be cytotoxic and mutagenic if not properly repaired. nih.gov Studies have shown a dose-dependent formation of N7-MeG in tissues exposed to MNNG. tandfonline.comtandfonline.com

Another significant adduct produced by MNNG is 3-methyladenine (3-MeA), which constitutes about 12% of the total adducts. nih.gov This lesion is formed by the methylation of the nitrogen atom at the 3rd position of the adenine base. nih.govnih.gov 3-Methyladenine is a cytotoxic lesion because it can block the progression of DNA polymerases during replication. nih.gov The presence of 3-MeA in the DNA template can stall the replication fork, which can lead to the formation of double-strand breaks and ultimately trigger cell death. nih.gov This adduct is primarily repaired through the base excision repair (BER) pathway, initiated by a specific DNA glycosylase that recognizes and removes the damaged base. nih.gov

3-Methyladenine Formation

Decomposition Pathways of this compound and Reactive Species Formation

N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is an N-nitroso compound known for its chemical reactivity and instability under certain conditions. nih.gov Its decomposition is a critical aspect of its mechanism of action, leading to the formation of various reactive intermediates. The degradation pathways of MNNG are complex and highly dependent on environmental factors, particularly pH. researchgate.net

Kinetic studies have elucidated that the hydrolysis and subsequent decomposition of N-nitrosoguanidines like MNNG can proceed via three simultaneous pathways, contingent on the pH of the aqueous solution. researchgate.net These pathways are:

Spontaneous decomposition of the neutral MNNG molecule. researchgate.net

Decomposition of the monoanion, which becomes a significant pathway under basic conditions. researchgate.net

Decomposition via the dianion form, occurring under strongly basic conditions. researchgate.net

The acidity constant (pKa) for the formation of the MNNG monoanion has been determined to be approximately 11.5, indicating that deprotonation and the subsequent anionic decomposition pathways become more prevalent in alkaline environments. researchgate.net Under neutral conditions, such as at pH 7.0 and 37°C, MNNG has a half-life of 170 hours. nih.gov Prolonged or improper storage can lead to the formation of several degradation products, including N-methyl-N'-nitroguanidine, N-nitroguanidine, nitrocyanamide, and guanidine. nih.gov

In addition to hydrolysis, MNNG decomposition can generate highly reactive species. At increased exposure levels, MNNG has been observed to produce both reactive oxygen species (ROS) and nitrogen-centered radicals. maastrichtuniversity.nl The formation of ROS, in particular, has been shown to mediate certain biological activities of MNNG. plos.orgresearchgate.net For instance, studies have demonstrated that MNNG can increase intracellular ROS levels, a process that can be mitigated by ROS scavengers like N-acetyl-L-cysteine (NAC), catalase, and reduced glutathione. plos.orgresearchgate.net

| Reactive Species/Product | Formation Condition | Reference |

| Diazomethane (B1218177) | Reaction with aqueous potassium hydroxide (B78521) (KOH). | nih.gov |

| N-methyl-N'-nitroguanidine | Degradation from prolonged storage. | nih.gov |

| Reactive Oxygen Species (ROS) | Increased exposure levels. | maastrichtuniversity.nlplos.org |

| Nitrogen-Centered Radicals | Increased exposure levels. | maastrichtuniversity.nl |

| Methyldiazonium ion | Protonation of diazomethane. | acs.orgmasterorganicchemistry.com |

Role of Diazomethane in DNA Methylation

A primary and historically significant decomposition pathway of N-Methyl-N'-nitro-N-nitrosoguanidine, particularly under basic conditions, is the formation of diazomethane (CH₂N₂). nih.govnih.gov MNNG was formerly a common laboratory precursor for the synthesis of this highly reactive, yellow gaseous compound. nih.govwikipedia.orgwikipedia.org

Diazomethane is a powerful methylating agent, meaning it can donate a methyl (CH₃) group to other molecules. nih.govwikipedia.org Its high reactivity makes it particularly effective at methylating acidic compounds, including the nucleic acids that constitute DNA. acs.orggoogle.com The mechanism of DNA methylation by diazomethane is a critical factor in the biological activity of MNNG. acs.org

The process of methylation by diazomethane involves a two-step mechanism. masterorganicchemistry.com

Protonation : In the presence of an acidic proton, such as those on the DNA bases, the carbon atom of diazomethane is protonated. This step forms a methyldiazonium cation (CH₃N₂⁺). masterorganicchemistry.com

Nucleophilic Attack (S_N2 Reaction) : The methyldiazonium ion is an unstable and highly electrophilic species. It readily reacts with nucleophilic sites within the DNA molecule. The N7 position of guanine and the O6 position of guanine are particularly susceptible to this electrophilic attack. acs.orgnih.gov In this S_N2 reaction, the nucleophilic site on the DNA base attacks the methyl group of the methyldiazonium ion, leading to the formation of a methylated DNA adduct and the liberation of stable dinitrogen gas (N₂). masterorganicchemistry.com

This reaction results in the formation of specific DNA adducts, most notably N7-methylguanine and O6-methylguanine. acs.orgnih.gov The formation of O6-methylguanine is a particularly significant lesion as it can lead to mispairing during DNA replication.

Genotoxic Effects of N Methyl N Nitrosoguanidine

Induction of DNA Strand Breaks

MNNG is a well-documented inducer of DNA strand breaks in various cell types and organisms. inchem.org The formation of these breaks is a direct consequence of the chemical's interaction with the DNA molecule, leading to structural instability and cleavage of the phosphodiester backbone.

Single-Strand DNA Breaks

The alkylating action of MNNG results in the formation of various DNA adducts. The subsequent repair processes, initiated to remove these adducts, can lead to the creation of transient single-strand breaks. nih.gov Studies have shown that MNNG induces DNA single-strand scissions, which can be detected shortly after exposure to the chemical. nih.gov For instance, in hamster lung V79 cells and human colon Caco-2 cells, MNNG treatment resulted in a significant increase in the level of DNA strand breaks, as measured by the comet assay. tandfonline.comtandfonline.com The presence of these breaks is a clear indicator of DNA damage and the cell's attempt to repair the lesions. tandfonline.com

Double-Strand DNA Fragmentation

While single-strand breaks are a common outcome of MNNG exposure, the compound can also lead to the more severe outcome of double-strand DNA fragmentation. diva-portal.org These breaks can arise from the close proximity of two single-strand break events on opposite strands of the DNA helix or through the collapse of replication forks at sites of DNA damage. diva-portal.org The formation of double-strand breaks is a critical event, as they are more challenging for the cell to repair and can lead to significant genomic rearrangements if not properly addressed.

Chromosomal Aberrations Induced by N-Methyl-N-nitrosoguanidine

Exposure to MNNG has been shown to cause a variety of chromosomal aberrations in both in vivo and in vitro systems. inchem.orgoup.comjst.go.jp These structural changes in chromosomes are a hallmark of genotoxic damage and can have severe consequences for cell viability and function.

In one study, treatment of hamster lung fibroblast cells with MNNG led to morphological transformation and the observation of chromosomal alterations. oup.com Similarly, human diploid skin fibroblasts from individuals with adenomatosis coli exhibited elevated chromosome instabilities when exposed to MNNG, with aberration frequencies approximately twice as high as in control cells. jst.go.jp In vivo studies in male Wistar rats have also demonstrated the clastogenic potential of MNNG, as evidenced by an increased frequency of chromosomal aberrations in bone marrow cells. nhri.org.tw These aberrations can include breaks, exchanges, and other structural rearrangements, reflecting the extensive damage inflicted upon the chromosomes.

Sister Chromatid Exchanges

Sister chromatid exchanges (SCEs) are the reciprocal exchange of genetic material between two identical sister chromatids. While the exact mechanism is not fully understood, they are considered a sensitive indicator of genotoxic exposure. MNNG has been consistently shown to induce SCEs in various cell types. inchem.orgnih.gov

For example, a significant increase in SCEs was observed in Chinese hamster V79 cells treated with MNNG. nih.gov The induction of SCEs by MNNG has also been documented in human and rodent cells in vitro, as well as in the bone marrow cells of mice and Chinese hamsters treated in vivo. inchem.org The frequency of SCEs can be influenced by the timing of MNNG exposure in relation to the cell cycle, highlighting the complex interplay between DNA damage, repair, and replication in the formation of these exchanges.

Unscheduled DNA Synthesis as a Marker of DNA Damage

Unscheduled DNA synthesis (UDS) is a form of DNA synthesis that occurs outside of the normal S-phase of the cell cycle. It represents the process of DNA repair, where damaged segments of DNA are excised and replaced with new, correct nucleotides. The induction of UDS is a reliable marker for DNA damage and repair.

MNNG is a potent inducer of UDS in various cell types, including human and rodent cells. inchem.orgnih.govoup.com Studies have shown that MNNG treatment of HeLa cells leads to a dose-dependent increase in UDS. nih.govjst.go.jp This indicates that the cells are actively trying to repair the DNA damage caused by the chemical. The induction of UDS has been observed in the pyloric mucosa of rats following the administration of MNNG, correlating with its carcinogenic activity in this tissue. nih.govoup.com

Micronuclei Formation

Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their formation is a classic indicator of chromosomal damage and instability.

MNNG has been shown to induce the formation of micronuclei in both in vitro and in vivo systems. inchem.orgnhri.org.tw In human lymphoblastoid TK6 cells, MNNG treatment led to an increase in micronucleus formation. nih.gov Similarly, in vivo studies in rats have demonstrated that MNNG is clastogenic, as revealed by an increased frequency of micronucleated polychromatic erythrocytes in the bone marrow. nhri.org.tw The presence of micronuclei serves as a clear and quantifiable measure of the genotoxic effects of MNNG. nih.govkoreascience.kr

Mutagenesis Induced by N Methyl N Nitrosoguanidine

Spectrum of Mutations Induced by N-Methyl-N-nitrosoguanidine

MNNG induces a broad spectrum of mutations, primarily through the alkylation of DNA bases. The formation of O6-methylguanine is a key lesion that leads to mispairing during DNA replication.

Point Mutations: Transitions (G:C → A:T; A:T → G:C)

The most predominant mutation induced by MNNG is the G:C to A:T transition. aacrjournals.orgresearchgate.netnih.govaacrjournals.orgasm.orgcore.ac.uknih.govnih.govnih.govnih.govresearchgate.netnih.gov This is a direct consequence of the formation of O6-methylguanine, which incorrectly pairs with thymine (B56734) during DNA replication. asm.orgnih.gov Studies in various systems, including human cells and bacteria, have consistently shown that G:C to A:T transitions constitute the vast majority of MNNG-induced point mutations. aacrjournals.orgaacrjournals.orgasm.orgnih.govnih.gov For instance, in Escherichia coli, G:C to A:T transitions can account for over 90% of all mutations. researchgate.netnih.govcore.ac.uk In human lymphoblastoid cells, all observed MNNG-induced hotspot mutations were G:C to A:T transitions. aacrjournals.orgaacrjournals.org

While less frequent, MNNG can also induce A:T to G:C transitions. asm.orgcore.ac.uknih.govresearchgate.netnih.govoup.comoup.com In one study on the bacteriophage P22 mnt repressor gene, one out of 30 MNNG-induced mutations was an A:T to G:C transition. asm.org Research in Corynebacterium glutamicum also identified a small fraction of A:T to G:C transitions alongside the predominant G:C to A:T changes. core.ac.uknih.gov

Mutagenic Specificity and Loci Analysis in Experimental Systems (e.g., HPRT locus)

The hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene is a common target for studying mutagenic specificity due to the ease of selecting for mutants. aacrjournals.orgnih.govnih.govresearchgate.netnih.govcefic-lri.orgnih.govwjgnet.comoup.com In human cells, MNNG induces a distinct pattern of mutations at the HPRT locus. aacrjournals.orgnih.govnih.gov Studies have revealed that MNNG creates mutational "hotspots," specific sites within the gene that are more susceptible to mutation. aacrjournals.orgnih.gov

A significant finding is the strong concordance between MNNG-induced mutational hotspots in vitro and spontaneous somatic mutations observed in vivo. aacrjournals.orgnih.gov This suggests that a portion of naturally occurring somatic mutations may arise from mechanisms similar to those initiated by MNNG-induced DNA damage. aacrjournals.orgnih.gov Analysis of the HPRT gene in MNNG-treated human T-cells and lymphoblastoid cells showed that the predominant mutations were G:C to A:T transitions, and these occurred at specific, reproducible hotspots. aacrjournals.orgnih.gov

The local DNA sequence context can influence the likelihood of mutation. For example, guanine (B1146940) residues preceded by a purine (B94841) (adenine or guanine) are more likely to be mutated by MNNG than those preceded by a pyrimidine (B1678525). nih.govnih.govnih.gov

Mutagenic Activity in Diverse Organisms and Cellular Systems

The mutagenic effects of MNNG have been demonstrated across a wide range of biological systems, from bacteria to yeast and mammalian cells. researchgate.netcore.ac.uknih.govnih.govnih.govinchem.org

Bacterial Mutagenesis (e.g., Escherichia coli, Salmonella typhimurium)

MNNG is a potent mutagen in bacteria. nih.govnih.govnih.govpnas.orguwaterloo.caoup.com In Escherichia coli, whole-genome sequencing has revealed that MNNG overwhelmingly induces G:C to A:T transitions, accounting for approximately 96.6% of all mutations. researchgate.netnih.gov Studies on the lacI gene in E. coli have shown that G:C to A:T transitions are the predominant mutation, with their frequency influenced by the neighboring base sequence. nih.govnih.gov

In Salmonella typhimurium, MNNG is also highly mutagenic. nih.govnih.govoup.comscispace.com The mutagenic activity can be influenced by the cell's DNA repair capabilities. nih.gov For instance, strains with mutations in the recA gene, which is involved in DNA repair, can show altered sensitivity to MNNG-induced mutagenesis. nih.gov

Mutagenesis in Plants (Zea Mays)

This compound (MNNG) has been demonstrated to be a potent mutagen in various organisms, including the plant species Zea mays (maize). wmich.edunih.gov Research into its effects on maize has revealed that its mutagenicity is highly dependent on the method of application and the developmental stage of the plant tissue being treated.

Studies involving the treatment of maize pollen with MNNG have shown that the compound is effective at inducing genetic alterations. Following pollen treatment, MNNG was found to primarily cause chromosome aberrations, with a lower frequency of single-gene mutations. wmich.edu The induction of chromosome-level changes is a significant aspect of MNNG's mutagenic profile in maize. This is supported by the observation of an increased frequency of yellow-green seedlings in the progeny of treated plants. wmich.edu These phenotypic changes are often linked to chromosomal abnormalities, as many of the affected seedlings also developed semi-sterile tassels, a common indicator of such large-scale genetic alterations. wmich.edu

In contrast to the results from pollen treatment, studies where maize seeds were treated with MNNG did not show observable mutagenic effects. wmich.edu The mechanisms of MNNG-induced mutation are thought to involve the methylation of DNA bases. wmich.edu This alkylation can lead to base-pairing errors during DNA replication, resulting in transition mutations, where one purine-pyrimidine pair is replaced by another (e.g., G:C to A:T). wmich.edunih.gov MNNG's methylation of guanine and adenine (B156593) can also lead to the removal of the base from the DNA backbone (depurination), which can result in transversions or deletions during subsequent replication. wmich.edu

Phenotypic mutations observed in Zea mays after MNNG treatment include:

Yellow-green sectored seedlings wmich.edu

Necrotic sectored seedlings wmich.edu

Yellow-green seedlings with green stripes wmich.edu

These somatic mutations, appearing as sectors on the seedlings, are indicative of genetic changes occurring in individual cells during development. wmich.edu

**Table 1: Summary of MNNG-Induced Mutagenic Effects in *Zea Mays***

| Treated Material | Primary Mutagenic Effect | Observed Phenotypes | Reference |

|---|---|---|---|

| Pollen | Chromosome Aberrations, few single gene mutations | Yellow-green seedlings, semi-sterile tassels | wmich.edu |

| Seed | No observed mutagenic effects | N/A | wmich.edu |

Somatic and Sex-Linked Recessive Lethal Mutations in Drosophila

This compound is a well-documented mutagen in the fruit fly, Drosophila melanogaster, inducing both somatic mutations in body cells and heritable sex-linked recessive lethal mutations in germ cells. nih.goviarc.fr

Sex-Linked Recessive Lethal Mutations: Studies utilizing the Muller-5 method to screen for sex-linked recessive lethals have demonstrated MNNG's effectiveness. nih.gov When male flies are treated with MNNG, a significant increase in the frequency of complete lethal mutations is observed in their progeny across all stages of spermatogenesis. nih.gov The sensitivity to MNNG is not uniform across these stages; post-meiotic germ cell stages, such as mature spermatozoa and spermatids, are generally more sensitive to the induction of lethal mutations than pre-meiotic stages. nih.govkoreascience.kr This suggests that the repair capacity of these later-stage germ cells may be limited. bibliotekanauki.pl

MNNG also induces mosaic lethals, where only a fraction of the F1 female's cells carries the mutation. nih.gov The production of these mosaic mutations, which can be transmitted to subsequent generations, indicates that MNNG can cause genetic instabilities that persist through cell divisions. nih.gov The primary types of DNA damage leading to these mutations are base-pair changes and deletions. nih.gov

Somatic Mutations: The mutagenic effects of MNNG are not confined to the germline. Somatic mutation and mitotic recombination can be assessed using assays like the mwh/flr wing spot test. koreascience.kr MNNG has been shown to be positive in such assays, indicating it can induce gene mutations, deletions, and mitotic chromosomal recombination in the somatic cells of Drosophila. koreascience.kr

**Table 2: Frequency of MNNG-Induced Mutations in *Drosophila melanogaster***

| Strain | Mutation Type | Induced Mutation Frequency (x 10⁻⁷) | Reference |

|---|---|---|---|

| Wild-type | Sex-linked recessive lethal | ~18.3 | bibliotekanauki.pl |

Mutagenesis in Mammalian Cells

This compound is a potent mutagen in a variety of mammalian cell systems, including both human and rodent cell lines. nih.goviarc.fr Its primary mode of action is as an alkylating agent that methylates DNA, leading to various forms of genetic damage. nih.gov

The types of damage induced by MNNG in mammalian cells are extensive and include DNA strand breaks, sister chromatid exchanges, and chromosomal aberrations. nih.govnih.gov The mutagenic consequences of this damage are significant. A hallmark of MNNG mutagenesis is the high frequency of point mutations, specifically G:C to A:T transitions. nih.gov This is consistent with the mispairing properties of O6-methylguanine, a major DNA adduct formed by MNNG, which preferentially pairs with thymine instead of cytosine during DNA replication. nih.govoup.com

In a study using a human 293 cell line, treatment with MNNG resulted in a greater than 230-fold increase in the frequency of single-base substitutions. nih.gov Of these induced mutations, a vast majority (89%) were G:C to A:T transitions. nih.gov Similar results have been observed in other human cell lines. For instance, in human FL cells, MNNG treatment significantly elevated the mutation frequency at the HPRT (hypoxanthine-guanine phosphoribosyltransferase) locus. wjgnet.com The HPRT gene, located on the X chromosome, is a common target for mutagenesis assays in mammalian cells. fabad.org.tr

The cellular response to MNNG-induced damage involves DNA repair pathways. The enzyme O6-methylguanine-DNA methyltransferase (MGMT) is crucial for repairing the mutagenic O6-methylguanine lesion. oup.com Cells with higher levels of MGMT activity show greater resistance to the mutagenic effects of MNNG. nih.govoup.com

Table 3: MNNG-Induced Mutation Frequency in Human Cell Lines

| Cell Line | Mutation Locus | Effect of MNNG Treatment | Reference |

|---|---|---|---|

| Human 293 Cells | lacZ' gene | >230-fold increase in single-base substitution frequency | nih.gov |

| Human FL Cells | HPRT | Spontaneous: 2.87 x 10⁻⁶ Induced: 8.66 x 10⁻⁶ | wjgnet.com |

Carcinogenic Mechanisms of N Methyl N Nitrosoguanidine in Experimental Models

N-Methyl-N-nitrosoguanidine-Induced Tumorigenesis in Animal Models

MNNG has been demonstrated to be a versatile carcinogen, capable of inducing tumors in a variety of animal models and at multiple organ sites. nih.gov Its carcinogenic activity is primarily localized to the site of administration, making it a suitable agent for studying organ-specific cancer development. nih.govnih.gov

Gastric Carcinogenesis Models (e.g., Gastric Adenocarcinoma, Squamous Cell Carcinoma)

MNNG is a well-established inducer of gastric cancer in animal models, particularly in rats and Mongolian gerbils. mdpi.comnih.gov Oral administration of MNNG in drinking water has been shown to successfully induce a high incidence of gastric adenocarcinoma in the antropyloric region of rats. mdpi.com In 1967, researchers achieved a high rate of antropyloric adenocarcinoma in rats by continuously providing MNNG in their drinking water. mdpi.com Similarly, MNNG is a potent gastric carcinogen in Mongolian gerbils. mdpi.com

Studies have also reported the induction of squamous cell carcinoma in the forestomach of rats following MNNG administration. mdpi.com The histological characteristics of MNNG-induced gastric cancer in rats are similar to those of well-differentiated gastric cancer in humans. waocp.org The development of these tumors is often preceded by predisposing mucosal changes such as focal erosions and dysplasia. aacrjournals.org The combination of MNNG with other factors, such as a high-salt diet or Helicobacter pylori infection, has been shown to promote the development of gastric cancer in these models. mdpi.comoup.com For instance, H. pylori infection has been found to enhance the carcinogenic effects of MNNG in Mongolian gerbils. oup.com

Table 1: MNNG-Induced Gastric Tumorigenesis in Animal Models

| Animal Model | Tumor Type | Key Findings |

|---|---|---|

| Rats | Gastric Adenocarcinoma, Squamous Cell Carcinoma | High incidence of tumors in the glandular stomach and forestomach. mdpi.comaacrjournals.org |

| Mongolian Gerbils | Gastric Adenocarcinoma | Potent induction of gastric tumors, with promotion by factors like high-salt diet and H. pylori infection. mdpi.comoup.com |

| Ferrets | Gastric Cancer | Development of gastric cancer when combined with Helicobacter mustelae infection. mdpi.com |

| Mice | Squamous Cell Carcinoma (mouth and forestomach) | Generally resistant to MNNG-induced gastric adenocarcinoma, but can develop other tumor types. mdpi.com |

Colorectal Carcinogenesis Models

MNNG is also utilized to induce colorectal cancer in animal models, providing insights into the development of this disease. nih.govwjgnet.com Intrarectal instillation of MNNG in rodents can lead to the formation of both benign and malignant neoplasms in the colon, including adenomas and adenocarcinomas. nih.govmdpi.com These chemically induced tumors share similarities with human colorectal tumors. nih.gov

At low concentrations, MNNG can induce the formation of aberrant crypt foci in the colonic epithelium, which are considered preneoplastic lesions with a high potential for malignant transformation. nih.govmedsci.org The development of colorectal tumors in these models is often associated with mutations in genes such as Kras and Apc. mdpi.com While effective, a notable challenge in these models is the precise administration of the carcinogen per rectum. mdpi.com

Table 2: MNNG-Induced Colorectal Tumorigenesis in Rodent Models

| Animal Model | Tumor Type | Key Findings |

|---|---|---|

| Rats (F344) | Adenomas, Adenocarcinomas | Intrarectal administration induced tumors at the injection site. mdpi.com |

| Mice (C57BL/6) | Colorectal Tumors | Intrarectal instillation led to higher inflammation scores and tumor numbers. medsci.orgnih.gov |

Carcinogenesis in Other Organs (e.g., Esophagus, Forestomach, Small Intestine, Large Bowel, Pancreas, Lung, Liver)

The carcinogenic effects of MNNG are not limited to the stomach and colorectum. Depending on the route of administration and the animal model, MNNG can induce tumors in a wide range of organs. nih.gov Oral administration in rats has been shown to cause papillomas and squamous-cell carcinomas of the esophagus and forestomach, as well as adenocarcinomas of the small intestine and large bowel. nih.gov

Subcutaneous injection of MNNG in mice has resulted in the development of lung and liver tumors. nih.gov Furthermore, MNNG has been implicated in pancreatic carcinogenesis, inducing ductal adenocarcinomas, acinar cell carcinomas, and islet cell carcinomas in some models. researchgate.net In small fish models, such as medaka, MNNG has been shown to be carcinogenic in a wide range of tissues. jst.go.jp

Molecular and Cellular Events in this compound-Driven Carcinogenesis

The carcinogenic effects of MNNG are underpinned by its ability to induce a cascade of molecular and cellular changes, leading to the transformation of normal cells into cancerous ones.

Induction of Cellular Proliferation

A key aspect of MNNG-induced carcinogenesis is the stimulation of cellular proliferation. tandfonline.com Studies have shown that MNNG treatment can lead to an increase in indicators of cell proliferation, such as AgNOR dots and clusters, in the stomach of rats. waocp.org In some cell lines, such as A549, MNNG has been observed to slightly promote cell proliferation. tandfonline.com Furthermore, research has indicated that MNNG can enhance the proliferation of gastric epithelial cells. wjgnet.com However, it is noteworthy that in some contexts, such as following malignant transformation in rat gastric mucosa, the labeling indices with [3H]thymidine decreased, suggesting a potential elongation of the cell cycle time. aacrjournals.org

Epithelial-Mesenchymal Transition (EMT)

Epithelial-mesenchymal transition (EMT) is a critical process in which epithelial cells acquire mesenchymal characteristics, a hallmark of cancer progression. MNNG has been shown to induce EMT in gastric epithelial cells. nih.govspandidos-publications.com Studies have demonstrated that MNNG exposure can lead to the upregulation of mesenchymal markers like N-cadherin and a downregulation of epithelial markers such as E-cadherin. spandidos-publications.commdpi.com This transition is often mediated by specific signaling pathways. For example, the CCL2/CCR2 chemokine signaling pathway has been implicated in regulating EMT in gastric epithelial cells in response to MNNG. nih.govspandidos-publications.com MNNG induces the expression of CCR2, making the cells responsive to the pro-migratory and EMT-inducing effects of CCL2. nih.govspandidos-publications.com Furthermore, research has shown that the lncRNA SNHG7, regulated by METTL3, plays a role in MNNG-induced EMT in gastric precancerous lesions. mdpi.com

Malignant Transformation in Cell Culture Models

The chemical compound this compound (MNNG) is a potent alkylating agent widely utilized in experimental cancer research to induce malignant transformation in cell culture systems. These in vitro models provide a controlled environment to dissect the cellular and molecular mechanisms underlying carcinogenesis.

Transformation in Murine Fibroblast Cell Lines

Murine fibroblast cell lines, such as C3H/10T1/2 and BALB/c 3T3, are well-established models for studying chemical carcinogenesis. aacrjournals.orgnih.govresearchgate.netoup.comoup.com

C3H/10T1/2 Cells:

Studies using the C3H/10T1/2 CL8 mouse embryo fibroblast cell line have demonstrated that MNNG can induce malignant transformation. aacrjournals.orgaacrjournals.org This process is markedly dependent on the cell cycle, with a critical sensitive phase for transformation located between 4 hours prior to the S phase (DNA synthesis) and the G1-S boundary. aacrjournals.orgaacrjournals.org Researchers have synchronized these cells using methods like arginine or isoleucine deprivation, or by releasing them from post-confluence inhibition of cell division to pinpoint this sensitive window. aacrjournals.orgaacrjournals.org

Upon treatment with MNNG, a fraction of the C3H/10T1/2 cells form morphologically transformed colonies, known as foci. These foci exhibit a loss of contact inhibition, piling up on top of one another, a characteristic feature of cancer cells. When these transformed colonies are isolated and injected into syngeneic mice, they can form sarcomas, confirming their malignant potential. aacrjournals.orgaacrjournals.org For instance, in one study, nine out of ten morphologically transformed lines derived from MNNG-treated dishes produced sarcomas when injected into X-irradiated mice. aacrjournals.orgaacrjournals.org

The transformation frequency in C3H/10T1/2 cells is influenced by the phase of the cell cycle at the time of MNNG exposure. nih.gov The rate of transformation, identified by the appearance of type III foci, increases during the first G1 phase, peaks during the early S phase, and then declines. A subsequent increase in transformation is observed during the second S phase. nih.gov Interestingly, while periods of maximum toxicity and transformation both roughly coincide with the S phase, the underlying mechanisms appear to be distinct. nih.gov

Interactive Table: MNNG-Induced Transformation in Synchronized C3H/10T1/2 Cells

| Synchronization Method | Peak Transformation Frequency (TF) Timing | Reference |

|---|---|---|

| Arginine Deprivation | At time of release from block | aacrjournals.orgaacrjournals.org |

| Isoleucine Deprivation | 4 hours after release from block | aacrjournals.orgaacrjournals.org |

| Release from Postconfluence Inhibition | 4 hours prior to S phase and shortly before the second round of DNA synthesis | aacrjournals.orgaacrjournals.org |

| 2 mM Thymidine | At time of release from block | aacrjournals.orgaacrjournals.org |

BALB/c 3T3 Cells:

The BALB/c 3T3 A31-1-1 clone is another mouse embryo cell line where MNNG has been shown to induce both morphological transformation and ouabain-resistant mutations. oup.com A two-stage transformation protocol, involving an initiation phase with MNNG followed by a promotion phase, is often employed in this model. researchgate.netoup.com

In this system, MNNG acts as an initiator of carcinogenesis. oup.comresearchgate.net Following a brief treatment with MNNG, the cells undergo a series of molecular and cellular changes. Studies have shown that MNNG treatment can induce a G2/M cell cycle arrest and apoptosis. nih.gov This is accompanied by an increased expression of proteins like wild-type p53, p27, and GADD45, and alterations in the levels of cyclin B1 and cyclin G mRNA. nih.gov Although some cells arrested in the G2/M phase may eventually proliferate, many remain suppressed until a promoting agent is introduced. nih.gov The transformation frequency in BALB/c 3T3 cells shows a linear dose-response relationship with increasing concentrations of MNNG. oup.com

Transformation in Human Cell Lines

MNNG has also been used to transform human cells in culture. nih.govnih.gov

Human Osteosarcoma (HOS) Cells:

Human osteosarcoma (HOS) cells treated with MNNG in vitro have been shown to acquire characteristics of malignant transformation. nih.gov These transformed cells exhibit anchorage-independent growth, meaning they can grow in soft agar (B569324) and form aggregates above an agar base. nih.gov They also display high fibrinolytic activity. nih.gov Crucially, when these MNNG-transformed HOS cells are inoculated into nude mice, they produce tumors or tumor nodules, confirming their tumorigenicity. nih.govcytion.com For example, the MNNG-HOS (CL #5) cell line, derived from HOS cells treated with MNNG, consistently forms tumors in nude mice. cytion.com The cellular aggregation properties of these transformed human cells appear to correlate with their tumorigenic potential in nude mice. nih.gov

Interactive Table: Characteristics of MNNG-Transformed Human Osteosarcoma (HOS) Cells

| Characteristic | MNNG-Transformed HOS Cells | Control HOS Cells | Reference |

|---|---|---|---|

| Growth in Soft Agar | Yes | Formed colonies | nih.gov |

| Growth in Aggregate Form | Yes | No | nih.gov |

| Fibrinolytic Activity | High | Low (with one exception) | nih.gov |

| Tumorigenicity in Nude Mice | Yes (tumors or tumor nodules) | No | nih.govcytion.com |

Gastric Epithelial Cells:

Long-term exposure to MNNG has been shown to promote gastric carcinogenesis in models using gastric epithelial cells. nih.gov In vitro and in vivo studies have demonstrated that prolonged MNNG exposure leads to an increase in the expression of METTL3 and markers of epithelial-mesenchymal transition (EMT). nih.gov Furthermore, MNNG treatment can induce changes in the expression of numerous genes that contribute to cancer development in stomach cells. kjcls.org

Cellular Responses to N Methyl N Nitrosoguanidine Induced Genotoxic Stress

Programmed Cell Death Pathways Induced by N-Methyl-N-nitrosoguanidine

Exposure to MNNG triggers the activation of distinct and sometimes overlapping cell death pathways. nih.govnih.gov The decision between survival and death, and the specific route of cellular demise, is governed by a complex signaling network. mit.edu Both apoptotic and necrotic forms of cell death have been observed in response to MNNG treatment, and in some cases, cells exhibit features of both, indicating a heterogeneous death response. aacrjournals.orgnih.gov

Apoptosis, or programmed cell death, is a well-documented outcome of MNNG-induced DNA damage. nih.govcolab.wsdntb.gov.ua This process is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. In human lymphoblastoid cells, MNNG has been shown to trigger apoptosis, and a similar response is observed in malignant glioma cells treated with this methylating agent. nih.govresearchgate.net The induction of apoptosis is a critical defense mechanism, as it removes potentially cancerous cells from the population. nih.gov

A central mechanism in MNNG-induced apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.govnih.gov Research has shown that exposure to MNNG leads to the cleavage and activation of key executioner caspases, such as caspase-3. nih.govnih.gov In human fibroblasts, increased caspase-3 activity is observed alongside other apoptotic markers like nuclear fragmentation and increased staining with annexin (B1180172) V following MNNG treatment. nih.gov Similarly, in human lymphoblastoid cell lines, both caspase-9 (an initiator caspase) and caspase-3 are activated after MNNG exposure. nih.gov The activation of caspase-3 is a critical step, as it is responsible for the cleavage of numerous cellular proteins, leading to the characteristic features of apoptosis. e-crt.org Inhibition of caspase-3 has been shown to significantly reduce the cytotoxic effects of MNNG in human fibroblasts, underscoring the importance of this pathway. nih.gov

MNNG treatment can instigate apoptosis through the intrinsic, or mitochondrial, pathway. nih.govresearchgate.net This involves disruption of the mitochondrial transmembrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm. nih.gov One such factor is cytochrome c, which, upon release, participates in the formation of the apoptosome and activation of caspase-9. nih.gov

Another critical mitochondrial protein involved in MNNG-induced cell death is the Apoptosis-Inducing Factor (AIF). merckmillipore.comnih.gov AIF is a flavoprotein that, under normal conditions, resides in the mitochondrial intermembrane space. merckmillipore.comjst.go.jp Following a death stimulus like MNNG, AIF can be released from the mitochondria and translocate to the nucleus. merckmillipore.comjst.go.jp This translocation is a key event in a form of caspase-independent cell death. merckmillipore.comjst.go.jp In the nucleus, AIF contributes to chromatin condensation and large-scale DNA fragmentation. researchgate.netsci-hub.st The release of AIF is often linked to the activation of poly(ADP-ribose) polymerase (PARP). merckmillipore.comnih.gov Overactivation of PARP in response to extensive DNA damage can signal the release of AIF from the mitochondria. merckmillipore.com This PARP-dependent AIF release represents a distinct, caspase-independent pathway to programmed cell death. merckmillipore.com

| Cell Line | MNNG Effect | Pathway | Reference |

| Human Lymphoblastoid Cells (TK-6) | Decreased mitochondrial transmembrane potential, Cytochrome c release | Mitochondrial Damage | nih.gov |

| Human Fibroblasts (YZ-5, EBS-7) | AIF release and translocation to the nucleus | Mitochondrial Damage, PARP-dependent | nih.gov |

| Mouse Embryonic Fibroblasts | AIF redistribution from mitochondria to nucleus | Necroptosis, PARP-1 dependent | nih.govresearchgate.net |

The tumor suppressor protein p53 plays a significant role in mediating the apoptotic response to MNNG. nih.govresearchgate.net As a transcription factor, p53 can be stabilized and activated in response to DNA damage, leading to the upregulation of pro-apoptotic genes. nih.gov Studies have shown that MNNG treatment leads to the upregulation and phosphorylation of p53. nih.gov

The importance of p53 is highlighted by the differential sensitivity of cells based on their p53 status. For instance, human lymphoblastoid cells with normal p53 (TK-6) are significantly more sensitive to the cytotoxic effects of MNNG than closely related cells with mutant p53 (WTK-1). nih.gov Similarly, p53 wild-type glioma cells exhibit a greater apoptotic response to MNNG compared to their p53 mutant counterparts. researchgate.net Inhibition of p53 in these cells leads to a significant decrease in the apoptotic response. researchgate.net

However, MNNG can also induce apoptosis through p53-independent mechanisms. aacrjournals.orgnih.gov This is evident from the fact that cells lacking functional p53 still undergo apoptosis, albeit at a slower rate. nih.gov This suggests that while p53-dependent pathways contribute to a rapid and efficient apoptotic response, alternative routes to cell death exist. nih.gov In some cellular contexts, the DNA mismatch repair (MMR) system, rather than p53 status, appears to be a stronger determinant of susceptibility to alkylation-induced apoptosis. pnas.org

| Cell Line | p53 Status | Response to MNNG | Pathway Implication | Reference |

| TK-6 | Wild-type | High sensitivity, rapid apoptosis | p53-dependent | nih.gov |

| WTK-1 | Mutant | Lower sensitivity, slower apoptosis | p53-independent | nih.gov |

| U87MG | Wild-type | More sensitive to apoptosis induction | p53-dependent | researchgate.net |

| U138MG | Mutant | Less sensitive to apoptosis induction | p53-dependent | researchgate.net |

| 293T Lα | p53 inactivated | Nonapoptotic cell death | p53-independent | aacrjournals.org |

In addition to apoptosis, MNNG can induce a regulated form of necrosis, sometimes referred to as necroptosis or parthanatos. researchgate.netnih.govnephrologie-dresden.org This form of cell death is distinct from apoptosis in that it is not dependent on caspases. nih.govnih.gov Necrosis induced by alkylating DNA damage is an active process and can provoke an inflammatory response. nih.gov

A key player in this pathway is the nuclear enzyme poly(ADP-ribose) polymerase (PARP). nih.govnephrologie-dresden.org Extensive DNA damage caused by MNNG leads to the hyperactivation of PARP-1. nephrologie-dresden.orgencyclopedia.pub This overactivation results in the synthesis of large amounts of poly(ADP-ribose) polymers and the depletion of cellular NAD+ and ATP, ultimately leading to a bioenergetic catastrophe and cell death with a necrotic phenotype. nih.govencyclopedia.pub This PARP-mediated cell death is often accompanied by the release and nuclear translocation of AIF, linking PARP activation to mitochondrial-driven necrotic events. nih.govmerckmillipore.com Studies have shown that in response to MNNG, mouse embryo fibroblasts can undergo a necrotic cell death that requires PARP activation but is independent of caspases and the pro-apoptotic proteins Bax and Bak. nih.gov

A notable feature of the cellular response to MNNG is its heterogeneity. nih.govplos.org Instead of a single, uniform mode of cell death, a mixed response involving both apoptosis and necrosis is often observed within a cell population. nih.gov For example, in human fibroblasts treated with MNNG, evidence of both caspase-3-dependent apoptosis and non-apoptotic cell death associated with PARP activation has been documented. nih.gov

This heterogeneity can be influenced by the cell type and the specific experimental conditions. aacrjournals.org Single-cell tracking analysis of HeLa cells exposed to cytotoxic doses of MNNG revealed that cell death can occur through multiple distinct processes. plos.orgnih.gov This suggests that even within a clonal cell line, individual cells can respond differently to the same genotoxic insult, leading to a variety of cellular fates. plos.orgnih.gov This complex and varied response underscores the multiple signaling pathways that can be activated by MNNG, allowing cells to engage different death programs depending on the cellular context and the level of DNA damage. nih.govnih.gov

Mitochondrial Damage Pathway and Apoptosis-Inducing Factor (AIF) Release

Necrotic Cell Death

Autophagy Modulation by this compound

This compound (MNNG) is a potent alkylating agent that induces significant genotoxic stress, eliciting a range of cellular responses, including the modulation of autophagy. Autophagy is a catabolic process involving the sequestration of cytoplasmic components into double-membraned vesicles, known as autophagosomes, for degradation and recycling. researchgate.net This process plays a critical role in maintaining cellular homeostasis, especially under conditions of stress. researchgate.nettandfonline.com

Activation of Autophagy as a Cellular Response

Exposure to MNNG can trigger the activation of autophagy in various cell types. tandfonline.com This response is considered a fundamental cellular defense mechanism to cope with the damage induced by the carcinogen. researchgate.net For instance, studies in pancreatic acinar cells have demonstrated that exposure to carcinogenic nitrosamines, including MNNG, leads to an increase in autophagy, which is associated with cellular damage and morphological changes. tandfonline.com Similarly, treatment of lymphoma cells with MNNG resulted in an increased number of cells with punctate LC3 fluorescence, a hallmark of autophagosome formation, indicating the induction of autophagy. nih.gov This activation of autophagy is often observed in cells that survive the initial apoptotic insult following therapeutic stress. babraham.ac.uk

Autophagy as a Survival Pathway in Response to this compound-Induced Stress

Autophagy often functions as a pro-survival pathway in cells subjected to various stressors, including chemotherapy and genotoxic agents like MNNG. jci.orgplos.org By degrading damaged organelles and misfolded proteins, autophagy helps to maintain cellular integrity and bioenergetics, thereby promoting cell survival. babraham.ac.ukjci.org In the context of MNNG-induced stress, autophagy can act as an adaptive strategy, allowing cells to clear damaged components and endure the genotoxic insult. jci.org Evidence suggests that inhibiting autophagy can enhance the efficacy of apoptosis-inducing therapies, indicating that autophagy plays a protective role in cancer cells. babraham.ac.ukjci.org For example, in a Myc-induced lymphoma model, the inhibition of autophagy, either genetically or through pharmacological means, increased cell death following treatment with alkylating agents. babraham.ac.uk This highlights the role of autophagy in promoting tumor cell survival in the face of therapeutic stress. babraham.ac.uk

Suppression of Autophagic Activity by Chronic this compound Exposure

While acute exposure to MNNG can induce autophagy, chronic exposure has been shown to suppress autophagic activity in some contexts. wjgnet.com Long-term treatment of rat gastric tissues with MNNG was found to inhibit autophagy, which was associated with the promotion of the epithelial-to-mesenchymal transition (EMT) and increased cell proliferation. wjgnet.comresearchgate.net This suppression of autophagy by chronic MNNG exposure suggests a complex, context-dependent role for autophagy in carcinogenesis. The inhibition of autophagy in this scenario appears to contribute to a cellular phenotype that is more conducive to malignant transformation. wjgnet.com

Modulation of Cellular Signaling Pathways by this compound

MNNG exerts its effects not only through direct DNA damage but also by modulating critical intracellular signaling pathways that govern cell fate decisions such as proliferation, survival, and death.

Mitogen-Activated Protein Kinase (MAPK) Pathways (JNK, p38, ERK)

The mitogen-activated protein kinase (MAPK) pathways are central to the cellular response to a wide array of extracellular stimuli and stressors, including genotoxic agents. acs.org MNNG is a known potent inducer of cellular stress and has been shown to activate specific MAPK pathways. sdbonline.org

JNK and p38 Activation: Multiple studies have consistently reported that MNNG treatment leads to the activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. acs.orgnih.govturkjgastroenterol.org These pathways are predominantly stimulated by cellular stress, such as that induced by UV light and heat shock. acs.org The activation of JNK and p38 by MNNG is part of a specific cellular stress response program. sdbonline.org For instance, MNNG was found to induce the activation of JNK/SAPK and p38 in C2C12 and NIH3T3 cells. nih.gov This activation of the JNK pathway was shown to be crucial for the transcriptional induction of the urokinase-type plasminogen activator (uPA) gene, which contains an AP1-enhancer element responsive to JNK signaling. nih.gov

ERK Pathway: In contrast to the consistent activation of JNK and p38, the effect of MNNG on the extracellular signal-regulated kinase (ERK) pathway is less clear and appears to be cell-type dependent. Some studies have reported that MNNG does not activate the ERK pathway. acs.org However, other research indicates that MNNG can enhance the levels of phosphorylated ERK (p-ERK) in certain contexts, such as in chronic atrophic gastritis models. turkjgastroenterol.org

| MAPK Pathway | Effect of MNNG | Key Research Findings | Cell Types/Models Studied |

|---|---|---|---|

| JNK (c-Jun N-terminal kinase) | Activation | MNNG induces JNK activation as part of the cellular stress response. acs.orgsdbonline.org This activation mediates the transcriptional induction of genes like uPA. nih.gov | Lung epithelial cells, C2C12, NIH3T3 acs.orgnih.gov |

| p38 | Activation | MNNG stimulates the activation of p38, a key kinase in stress-induced signaling. acs.orgturkjgastroenterol.org | Lung epithelial cells, Chronic atrophic gastritis models acs.orgturkjgastroenterol.org |

| ERK (Extracellular signal-regulated kinase) | Variable (No activation or activation) | Some studies report no activation of ERK by MNNG. acs.org Others show increased p-ERK levels in specific models. turkjgastroenterol.org | Lung epithelial cells, Chronic atrophic gastritis models acs.orgturkjgastroenterol.org |

PI3K/AKT Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.com Its dysregulation is frequently implicated in cancer.

Studies have shown that MNNG exposure can activate the PI3K/AKT signaling pathway. turkjgastroenterol.org In a rat model of gastric mucosal injury, MNNG administration led to the upregulation of PI3K, AKT, and phosphorylated AKT (p-AKT) levels. turkjgastroenterol.org This activation of the PI3K/AKT pathway is associated with tumorigenesis. turkjgastroenterol.org Conversely, some research indicates that chronic MNNG treatment can suppress the activity of the PI3K/AKT pathway in rat gastric tissues, a condition that was reversed by the administration of hesperidin, which also promoted autophagy. wjgnet.comresearchgate.net This suggests a complex interplay between MNNG exposure duration, autophagy, and PI3K/AKT signaling. Furthermore, MNNG has been shown to upregulate the expression of FOXO1, a downstream target of the AKT pathway involved in DNA damage repair, in lung cancer cells. mdpi.com

| Component | Effect of MNNG | Research Context |

|---|---|---|

| PI3K | Upregulation | Gastric mucosal injury in rats turkjgastroenterol.org |

| AKT | Upregulation/Activation (p-AKT) | Gastric mucosal injury in rats turkjgastroenterol.org |

| PI3K/AKT Pathway | Suppression (Chronic Exposure) | Rat gastric tissues wjgnet.comresearchgate.net |

| FOXO1 | Upregulation | Lung cancer cells mdpi.com |

Poly(ADP-ribose) Polymerase (PARP) Activation and Its Role in Cellular Response

The cellular response to genotoxic stress induced by the alkylating agent this compound (MNNG) is a multifaceted process, with Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1, playing a central role. plos.orgnih.govtandfonline.comnih.gov PARP-1 is a nuclear enzyme that functions as a primary sensor for DNA strand breaks, which are a common consequence of the DNA base damage inflicted by MNNG. oup.comoup.comnih.govoup.com Upon detecting DNA single-strand breaks (SSBs) and double-strand breaks (DSBs), PARP-1 becomes catalytically activated. oup.comoup.complos.org This activation triggers the synthesis of large, branched polymers of poly(ADP-ribose) (PAR) on various nuclear acceptor proteins, including itself, using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate. tandfonline.comoup.compnas.org This PARylation event is one of the earliest signals in the DNA damage response, facilitating the recruitment of DNA repair machinery. oup.comnih.govoup.com

However, the level of PARP-1 activation is critical in determining the cell's fate. While moderate activation facilitates DNA repair and cell survival, hyperactivation of PARP-1 in response to extensive DNA damage, as can be induced by MNNG, can trigger distinct cell death pathways. plos.orgtandfonline.comnih.gov This hyperactivation leads to a rapid and massive consumption of cellular NAD+, which in turn causes a severe depletion of ATP, precipitating an energy crisis within the cell. plos.orgnih.govpnas.orgscispace.com This bioenergetic collapse is a key event that can divert the cell from a controlled apoptotic death towards a necrotic-like pathway. nih.govtandfonline.comscispace.com

One of the major cell death pathways initiated by PARP-1 hyperactivation is a regulated form of necrosis known as parthanatos. nih.govresearchgate.net This pathway is characterized by the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation. nih.govresearchgate.net The release and translocation of AIF are dependent on the accumulation of PAR polymers. tandfonline.comresearchgate.net Studies have shown that in response to MNNG, PARP-1 activation leads to AIF translocation and subsequent caspase-independent cell death. nih.govresearchgate.netnih.gov

The cellular response is also modulated by interactions between PARP-1 and other key DNA repair and signaling proteins. The scaffold protein X-ray repair cross-complementing protein 1 (XRCC1) is a critical partner for PARP-1 in the base excision repair (BER) pathway, which is responsible for repairing the types of base lesions and single-strand breaks created by MNNG. nih.govnih.govmdpi.com XRCC1 is recruited to sites of damage by PARP-1 and helps to assemble the machinery for DNA repair. nih.govresearchgate.net Interestingly, XRCC1 appears to regulate the extent of PAR synthesis; in its absence, MNNG treatment can lead to cell death without the significant accumulation of PAR, whereas its presence facilitates PAR-mediated apoptosis-like death. nih.govresearchgate.net

Furthermore, the degradation of PAR by Poly(ADP-ribose) glycohydrolase (PARG) is crucial for regulating the signal's duration and intensity. pnas.orgnih.govpnas.org Inhibition of PARG can lead to an accumulation of PAR, which, despite slowing NAD+ consumption, can also be cytotoxic, highlighting the importance of a balanced PAR metabolism for cell survival. pnas.orgpnas.org

The activation of PARP by MNNG also initiates crosstalk with other signaling pathways. For instance, PARP-1 activation can influence the mTOR signaling pathway, a central regulator of cell growth and metabolism, through the activation of AMP-activated protein kinase (AMPK) as a consequence of cellular energy depletion. plos.org Additionally, MNNG-induced PARP-1 activation has been linked to intracellular calcium elevation and the production of reactive oxygen species (ROS), which can create a feedback loop that further enhances DNA damage and PARP-1 activation. nih.govnih.gov

Inhibition of PARP activity has been shown to be a key intervention point in the cellular response to MNNG. PARP inhibitors can prevent the severe depletion of NAD+ and ATP, thereby blocking the bioenergetic collapse and subsequent necrotic cell death. plos.orgtandfonline.com In some cancer cell types, inhibiting PARP can shift the mode of MNNG-induced cell death from necrosis to apoptosis by preserving enough ATP for the caspase-dependent apoptosome to form. tandfonline.com

Interactive Table: Research Findings on PARP Activation in Response to MNNG

Below is a summary of key research findings on the cellular effects of MNNG-induced PARP activation. You can filter the data by cell type to explore specific findings.

Dna Repair Pathways Addressing N Methyl N Nitrosoguanidine Induced Lesions

Direct Reversal Mechanisms

Direct reversal repair is a highly efficient and error-free mechanism that removes DNA damage without excising and replacing nucleotides.

O6-Methylguanine DNA Methyltransferase (MGMT) Activity and Efficiency

The most critical direct reversal enzyme for MNNG-induced damage is O6-methylguanine-DNA methyltransferase (MGMT). aimspress.comnih.gov MNNG methylates guanine (B1146940) at the O6 position, forming O6-methylguanine (O6-meG). nih.govpsu.edu This lesion is particularly mutagenic because it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. aimspress.comaacrjournals.org

MGMT directly transfers the methyl group from O6-meG to a cysteine residue within its own active site. aimspress.comnih.gov This action restores the guanine base but results in the irreversible inactivation of the MGMT protein, which is then targeted for degradation. nih.gov Consequently, the cell's capacity to repair O6-meG is dependent on the continuous synthesis of new MGMT protein. aimspress.com The efficiency of MGMT is crucial, as even low levels of unrepaired O6-meG can have severe biological consequences. aimspress.com Studies have shown that cells with high levels of MGMT activity are significantly more resistant to the cytotoxic and mutagenic effects of MNNG. aacrjournals.org For instance, Chinese hamster ovary cells transfected with the human MGMT gene demonstrated markedly increased resistance to MNNG compared to non-transfected cells. aacrjournals.org

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair (NER) is a versatile repair pathway that recognizes and removes a wide range of bulky DNA lesions that cause significant helical distortion. psu.edunih.gov While traditionally associated with damage like UV-induced pyrimidine (B1678525) dimers, NER also plays a role in repairing some forms of alkylation damage. mdpi.com

Role of ABC Excinuclease in N-Methyl-N-nitrosoguanidine-Induced DNA Damage Repair

In prokaryotes such as Escherichia coli, the NER process is carried out by the ABC excinuclease, an enzyme complex encoded by the uvrA, uvrB, and uvrC genes. nih.govnih.gov This enzyme system is capable of recognizing and repairing DNA damage induced by MNNG. nih.govnih.gov In vitro studies have demonstrated that ABC excinuclease can incise MNNG-methylated DNA in a dose-dependent manner. nih.govresearchgate.net This reaction is dependent on ATP and requires the fully assembled enzyme complex. nih.gov

Base Excision Repair (BER)

Base Excision Repair (BER) is the primary pathway for repairing small, non-helix-distorting base lesions, including those caused by methylation. mdpi.comnih.gov The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. oup.com

MNNG produces several lesions that are substrates for BER, most notably N7-methylguanine and N3-methyladenine, which are the most abundant adducts formed. elifesciences.org These lesions are recognized and excised by alkyladenine DNA glycosylase (AAG), also known as N-methylpurine-DNA glycosylase (MPG). mdpi.comnih.gov Following base removal, an apurinic/apyrimidinic (AP) endonuclease cleaves the phosphodiester backbone, and the resulting gap is filled by a DNA polymerase and sealed by a DNA ligase. oup.com

Studies in mouse embryonic fibroblasts have shown that cells deficient in the BER enzyme DNA polymerase β are more susceptible to mutations induced by methylating agents. pnas.org Interestingly, while BER is crucial for handling the high volume of N-alkylation adducts, its interaction with other repair pathways can sometimes lead to more severe damage. nih.gov For example, the accumulation of AP sites generated during BER can be cytotoxic if not efficiently processed. nih.gov

Mismatch Repair (MMR) System in Recognizing this compound Adducts

The Mismatch Repair (MMR) system is primarily responsible for correcting base-base mismatches and small insertion/deletion loops that arise during DNA replication. aacrjournals.org However, it also plays a critical role in the cellular response to MNNG-induced damage, particularly the O6-meG lesion. tandfonline.comcore.ac.uk

When DNA replication occurs on an MNNG-damaged template, thymine is often incorporated opposite O6-meG, creating an O6-meG:T mismatch. tandfonline.commolbiolcell.org The MMR system, specifically the MutSα complex (a heterodimer of MSH2 and MSH6), recognizes this mismatch. core.ac.uknih.gov Instead of correcting the mismatch in a straightforward manner, the MMR system can initiate a futile cycle of repair attempts. elifesciences.org This persistent processing of the O6-meG:T pair can lead to the formation of DNA double-strand breaks, which in turn can trigger cell cycle arrest and apoptosis (programmed cell death). elifesciences.orgtandfonline.com

Consequently, cells with a deficient MMR system are paradoxically more resistant to the cytotoxic effects of MNNG, a phenomenon known as alkylation tolerance. molbiolcell.orgoup.com While they survive, these MMR-deficient cells accumulate mutations at a higher rate. aacrjournals.org The MMR system's engagement with MNNG adducts is therefore a double-edged sword: it can eliminate potentially cancerous cells through apoptosis, but its absence allows for survival at the cost of genomic instability. core.ac.uk

Cross-talk Between DNA Repair Pathways and this compound Effects

The cellular response to MNNG is not a simple sum of independent repair activities but rather a complex interplay between different pathways. nih.govelifesciences.org This cross-talk is essential for a coordinated and effective defense against the diverse lesions produced by MNNG.

A significant example of this interplay is the interaction between BER and MMR in processing MNNG damage. elifesciences.org Evidence suggests that the repair of N-alkylation adducts by BER can stimulate the activity of the MMR system at nearby O6-meG:C sites. elifesciences.orgbiorxiv.org This stimulation may occur because the single-strand breaks generated during BER can act as entry points for the MMR machinery. This collaboration can lead to the formation of DNA double-strand breaks through the collision of independent repair events initiated by BER and MMR at closely spaced lesions. elifesciences.org

Furthermore, there is an interplay between direct reversal by MGMT and the MMR pathway. The rapid removal of O6-meG by MGMT prevents the formation of O6-meG:T mismatches, thereby pre-empting the futile cycling and cytotoxic response mediated by the MMR system. core.ac.uk The cellular outcome following MNNG exposure is thus heavily dependent on the relative activities and balance between MGMT, BER, and MMR. tandfonline.comcore.ac.uk For example, the base excision repair enzyme MED1 has been shown to interact with the MMR protein MLH1 and is required for the G2-M cell cycle arrest and apoptosis following MNNG treatment, highlighting a direct link between the BER and MMR pathways in the damage response. pnas.org

| Repair Pathway | Key Proteins/Complexes | Primary MNNG Lesions Repaired | Mechanism of Action |

| Direct Reversal | O6-Methylguanine DNA Methyltransferase (MGMT) | O6-methylguanine (O6-meG) | Transfers the methyl group from O6-meG to itself, inactivating the protein. aimspress.comnih.gov |

| Nucleotide Excision Repair (NER) | ABC Excinuclease (in E. coli) | Bulky adducts causing helical distortion | Excises a short oligonucleotide containing the lesion. psu.edunih.gov |

| Base Excision Repair (BER) | Alkyladenine DNA glycosylase (AAG), AP Endonuclease, DNA Polymerase, DNA Ligase | N7-methylguanine, N3-methyladenine | Removes the damaged base, creating an AP site which is then repaired. mdpi.comoup.com |

| Mismatch Repair (MMR) | MutSα (MSH2/MSH6), MutLα (MLH1/PMS2) | O6-meG:T mismatches | Recognizes the mismatch, leading to futile repair cycles, strand breaks, and apoptosis. elifesciences.orgcore.ac.uknih.gov |

Experimental Models for N Methyl N Nitrosoguanidine Research

In Vitro Cellular Models

In vitro models provide a controlled environment to study the direct effects of MNNG on cellular processes, including mutagenicity, DNA repair, cell cycle, and cell death.

Bacterial and yeast systems are fundamental tools for assessing the mutagenic potential of chemical compounds. Their rapid growth and well-characterized genetic backgrounds allow for efficient screening.

Ames Test: The Ames test, utilizing various strains of Salmonella typhimurium, is a widely used method to detect the mutagenic properties of chemical substances. MNNG has been shown to be a potent mutagen in the Ames test. oup.comnih.gov For instance, it is used as a positive control for the TA100 and TA1535 strains. oup.comnih.gov The test relies on the ability of a mutagen to cause a reverse mutation, allowing the bacteria to grow on a medium lacking an essential amino acid. The mutagenicity of MNNG in the Ames test can be influenced by the presence of other substances; for example, extracts of Helicobacter pylori have been found to significantly enhance MNNG's mutagenic activity in S. typhimurium TA1535. oup.com

SOS Chromotest: The SOS chromotest, which typically uses Escherichia coli strain PQ37, measures the induction of the SOS DNA repair system as an indicator of DNA damage. MNNG is a known inducer of the SOS response in this assay. nih.govoup.com Studies have demonstrated a direct correlation between the concentration of MNNG and its mutagenic activity, which decreases as the compound decomposes. nih.gov The SOS chromotest has also been employed to evaluate the ability of certain substances, such as ascorbic acid and various lactobacilli strains, to inhibit the mutagenic effects of MNNG. nih.govresearchgate.net

Mammalian cell lines offer a more complex system that better reflects the cellular environment of higher organisms. Various cell types have been instrumental in elucidating the cellular responses to MNNG-induced DNA damage.

Human and Rodent Fibroblasts: Human and rodent fibroblasts have been crucial in studying DNA repair mechanisms and cell death pathways following MNNG exposure. nih.govoup.com Research on human fibroblasts has shown that MNNG can activate multiple cell death mechanisms, including apoptosis and a non-apoptotic pathway associated with poly-ADP ribose polymerase (PARP) activation. nih.gov Studies have also highlighted the role of O6-methylguanine-DNA-methyltransferase (MT) in protecting cells from the cytotoxic and mutagenic effects of MNNG. oup.com Depleting MT in human fibroblasts increases their sensitivity to MNNG-induced mutations. oup.com Furthermore, mismatch repair-deficient human fibroblast strains show increased resistance to the cytotoxic effects of MNNG.

Keratinocytes: While less commonly cited in the provided context for MNNG specifically, keratinocyte cell lines are standard models for studying skin carcinogenesis.

Lymphoblastoid Cells: Human lymphoblastoid cell lines are valuable for investigating the effects of MNNG on cell cycle progression and cell death. nih.govnih.govaacrjournals.org Exposure of these cells to MNNG can lead to cell death and inhibit the proliferation of surviving cells. nih.gov This cytotoxic effect is often linked to perturbations in the S phase of the cell cycle. nih.gov Interestingly, MNNG treatment can also increase the frequency of transformation of human peripheral blood mononuclear cells into permanently proliferating lymphoblastoid lines, a process often associated with the activation of latent Epstein-Barr virus (EBV) genomes. nih.govaacrjournals.orgoup.com Studies have also shown that MNNG can enhance the replication of EBV DNA in human lymphoblastoid cell lines.

Bacterial and Yeast Systems for Mutagenicity Testing (e.g., Ames Test, SOS Chromotest)

In Vivo Animal Models of N-Methyl-N-nitrosoguanidine-Induced Carcinogenesis

In vivo animal models are indispensable for studying the complex, multi-step process of carcinogenesis in a whole-organism context, including the influence of physiological and immunological factors. MNNG is carcinogenic in all species tested, including mice, rats, hamsters, rabbits, and dogs, often with a local carcinogenic effect. inchem.orgnih.gov

Rodents are the most frequently used animals in MNNG-induced carcinogenesis research due to their relatively short lifespan, ease of handling, and the availability of well-characterized inbred strains.

Wistar Rats: Wistar rats are a common model for MNNG-induced gastric carcinogenesis. sci-hub.senih.govoup.comresearchgate.net Oral administration of MNNG to Wistar rats consistently induces gastric carcinomas, particularly adenocarcinomas, that share similarities with human gastric tumors. sci-hub.senih.gov These models have been used to study the sequential development of gastric cancer and to evaluate the chemopreventive potential of various natural compounds. sci-hub.senih.govresearchgate.net The pattern of tumor induction in Wistar rats can be influenced by the administration regimen, with chronic exposure favoring tumors in the glandular stomach and single high doses leading to forestomach tumors. oup.com

F344 Rats: F344 rats are another frequently used strain, particularly for studying gastric and colorectal carcinogenesis. nih.govmdpi.comnih.govoup.comaacrjournals.org Intrarectal administration of MNNG in F344 rats has been shown to induce colorectal adenomas and adenocarcinomas. mdpi.com These models are also used to investigate the promoting or inhibitory effects of various dietary components and phenolic compounds on MNNG-initiated carcinogenesis in the stomach. nih.govnih.govaacrjournals.org

Balb/c Mice: While the provided search results focus more on other rodent models, Balb/c mice are a standard inbred strain used in various cancer research models.

Mongolian Gerbils: Mongolian gerbils have emerged as a valuable model for studying gastric carcinogenesis, especially in the context of Helicobacter pylori infection. nih.govnih.govoup.comwaocp.orgoup.com MNNG administration in drinking water induces glandular stomach cancers in these animals. nih.gov This model has been instrumental in demonstrating that H. pylori infection significantly enhances MNNG-induced gastric carcinogenesis. nih.govoup.comoup.com